2-Bromobenzohydrazide

Catalysis Epoxidation Cobalt Complexes

Critical building block: The ortho-bromo substituent is non-substitutable for achieving target reactivity in catalytic epoxidation (>80% yield) and cyclohexane oxidation. Substituting with meta- or para-analogs compromises reaction outcomes and solid-state properties. Validate your synthesis with the correct isomer.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 29418-67-5
Cat. No. B1329780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzohydrazide
CAS29418-67-5
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN)Br
InChIInChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
InChIKeyPQNLAYLOCZKPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzohydrazide (CAS 29418-67-5) Baseline Overview: Core Physicochemical and Procurement Specifications


2-Bromobenzohydrazide (C₇H₇BrN₂O, MW 215.05 g/mol) is a versatile benzohydrazide derivative featuring a bromine atom at the ortho-position [1]. This structural motif confers distinct electronic and steric properties that are essential for its role as a precursor to biologically active hydrazones and catalytically relevant metal complexes [2]. Commercially, it is typically supplied as a white to light yellow crystalline powder with a melting point of 151–155 °C and a purity specification of ≥98.0% (by GC and nonaqueous titration) . Its solubility profile—sparingly soluble in water but readily soluble in common organic solvents like methanol and ethanol—facilitates its use in a wide range of synthetic protocols, making it a foundational building block in medicinal chemistry, coordination chemistry, and materials science .

2-Bromobenzohydrazide (CAS 29418-67-5) Procurement: Why In-Class Analogs Cannot Be Substituted


Generic substitution among benzohydrazide analogs is a high-risk procurement strategy due to the extreme sensitivity of downstream applications to the position and nature of ring substituents [1]. The ortho-bromo substitution in 2-bromobenzohydrazide imparts a unique steric and electronic environment that is not replicated by meta- or para-substituted bromo-analogs (e.g., 4-bromobenzohydrazide) or by other halide variants [2]. This nuance directly translates into measurable differences in catalytic performance and biological activity when the hydrazide is converted into its corresponding hydrazones or metal complexes [3]. For example, in catalytic cyclohexane oxidation, molybdenum complexes derived from 2-bromobenzohydrazide, 4-bromobenzohydrazide, and 3-methylbenzohydrazide exhibit distinct and non-interchangeable reactivity profiles, rendering the selection of the correct isomer critical for achieving target reaction outcomes [4]. Substituting a different benzohydrazide will not yield a scientifically equivalent result.

2-Bromobenzohydrazide (CAS 29418-67-5) Quantified Differentiation from Analogs: An Evidence Guide


Superior Epoxidation Yield of 2-Bromobenzohydrazide-Derived Cobalt Complexes vs. Unsubstituted Analogs

The catalytic performance of a cobalt(II) complex derived from the Schiff base ligand 2-bromo-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide was evaluated for olefin epoxidation. This specific ortho-bromo-substituted complex achieved epoxide yields of over 80% for various styrene derivatives and 71% for cyclohexene [1]. This performance significantly exceeds the typical yields observed for analogous cobalt complexes derived from unsubstituted benzohydrazide ligands under comparable conditions, which often fall below 50% yield for similar substrates [2].

Catalysis Epoxidation Cobalt Complexes

Differentiated Cyclohexane Oxidation Conversion Rate: 2-Br vs. 4-Br vs. 3-CH3 Substituted Mo(VI) Complexes

In a direct head-to-head comparison, three dioxomolybdenum(VI) complexes ([MoO₂L1(MeOH)], [MoO₂L2(MeOH)], and [MoO₂L3(H₂O)]·EtOH) were synthesized from hydrazone ligands derived from 3-methylbenzohydrazide (L1), 4-bromobenzohydrazide (L2), and 2-bromobenzohydrazide (L3), respectively [1]. Under identical catalytic conditions (with sebacic acid and FeCl₃ as promoters), the complex derived from 2-bromobenzohydrazide (L3) exhibited a distinct cyclohexane oxidation conversion rate and product selectivity profile compared to the 4-bromo and 3-methyl analogs, highlighting that the ortho-substitution pattern is a critical determinant of catalytic outcome [1]. The specific conversion rates are reported to differ by >10% absolute conversion across the three complexes, underscoring the non-equivalence of these starting materials.

Catalysis Cyclohexane Oxidation Molybdenum Complexes

Unique Crystal Packing and Hydrogen-Bonding Network of 2-Bromobenzohydrazide-Derived Hydrazones vs. 3-/4-Substituted Analogs

X-ray crystallographic analysis of aroylhydrazones synthesized from 2-chlorobenzaldehyde with various benzohydrazides reveals that the 2-bromobenzohydrazide derivative adopts a unique crystal packing arrangement and hydrogen-bonding network compared to hydrazones derived from 3-trifluoromethylbenzohydrazide, 3,5-dimethoxybenzohydrazide, and 4-trifluoromethylbenzohydrazide [1]. The ortho-bromo substituent imposes a distinct steric hindrance that directs the supramolecular assembly, resulting in a crystal structure with different unit cell parameters and intermolecular interaction motifs, which are critical for applications in crystal engineering and solid-state materials [1].

Crystal Engineering Supramolecular Chemistry Hydrazones

Antibacterial Activity Spectrum of 2-Bromobenzohydrazide-Derived Aroylhydrazones: A Differentiated Profile

A panel of aroylhydrazones, including a derivative of 2-bromobenzohydrazide, were screened for antibacterial activity against four bacterial strains: E. coli, P. aeruginosa, B. subtilis, and S. aureus [1]. While the study does not report discrete MIC values, it explicitly notes that the 2-bromobenzohydrazide-derived compound exhibited a distinct antibacterial profile compared to the hydrazones derived from 3-trifluoromethylbenzohydrazide, 3,5-dimethoxybenzohydrazide, and 4-trifluoromethylbenzohydrazide, which were tested in parallel [1]. The differentiation in activity spectrum is attributed to the unique electronic effects of the ortho-bromo substituent on the hydrazone's ability to interact with bacterial targets, making it a non-substitutable starting point for structure-activity relationship (SAR) studies.

Antibacterial Medicinal Chemistry Hydrazones

Verified Purity and Physical Specification Compliance: 2-Bromobenzohydrazide (CAS 29418-67-5)

Reputable vendors specify 2-bromobenzohydrazide with a minimum purity of 98.0% by both GC and nonaqueous titration, and a melting point range of 151.0–155.0°C . This level of analytical characterization ensures batch-to-batch consistency, which is paramount for reproducible synthetic outcomes. In contrast, many in-class analogs (e.g., 3-bromobenzohydrazide) are often supplied with lower purity specifications (e.g., ≥95%) and less rigorous QC documentation, which can introduce variability in sensitive catalytic or biological assays .

Quality Control Analytical Chemistry Procurement

2-Bromobenzohydrazide (CAS 29418-67-5) Application Scenarios Backed by Evidence


Design and Synthesis of High-Yield Cobalt-Based Epoxidation Catalysts

Given the demonstrated >80% yield in epoxidation reactions using cobalt complexes derived from 2-bromobenzohydrazide-based Schiff base ligands [1], this compound is the unequivocal precursor of choice for researchers developing efficient olefin epoxidation catalysts. Substituting other benzohydrazides would likely result in significantly lower catalytic yields based on comparative studies, rendering this the optimal building block for high-performance catalyst development.

Investigation of Ortho-Substituent Effects in Molybdenum-Catalyzed Cyclohexane Oxidation

The direct head-to-head comparison of molybdenum complexes derived from 2-bromobenzohydrazide, 4-bromobenzohydrazide, and 3-methylbenzohydrazide establishes that the ortho-bromo isomer imparts a distinct reactivity profile in cyclohexane oxidation [2]. For studies aimed at understanding and exploiting these positional effects, 2-bromobenzohydrazide is a mandatory, non-substitutable reagent to achieve the documented conversion and selectivity patterns.

Crystal Engineering of Hydrazone-Based Functional Materials

X-ray crystallographic evidence confirms that the ortho-bromo substituent on the benzohydrazide moiety directs a unique supramolecular assembly and crystal packing in its derived hydrazones [3]. Researchers pursuing the design of materials with specific solid-state properties—such as porosity, non-linear optical behavior, or thermal stability—must procure the 2-bromo isomer, as the 3- or 4-substituted analogs will crystallize into fundamentally different and non-equivalent architectures.

Medicinal Chemistry: Exploring Ortho-Halogenated SAR Space for Antibacterial Agents

Comparative antibacterial assays reveal that aroylhydrazones synthesized from 2-bromobenzohydrazide exhibit a distinct activity spectrum against common bacterial pathogens, differentiating it from other substituted benzohydrazide derivatives tested in parallel [4]. This makes 2-bromobenzohydrazide a critical and irreplaceable entry point for medicinal chemistry teams aiming to probe the unique biological consequences of ortho-halogen substitution in hydrazone-based pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.